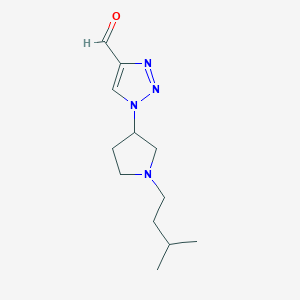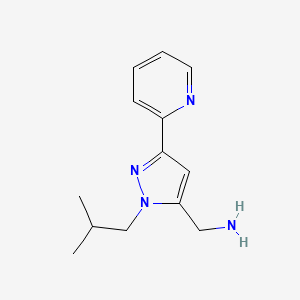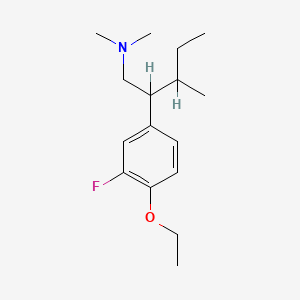
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the isobutyl and pyridinyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in biological assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the development of new materials with unique properties.
作用機序
The mechanism of action of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds to (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine include other pyrazole derivatives with different substituents. Examples include:
- 3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
[1-(2-methylpropyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8,14H2,1-2H3 |
InChIキー |
QQYDERAYLLRZAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


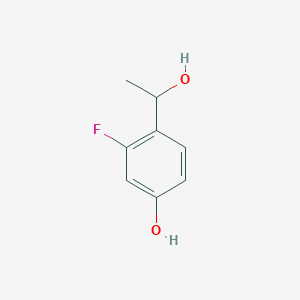
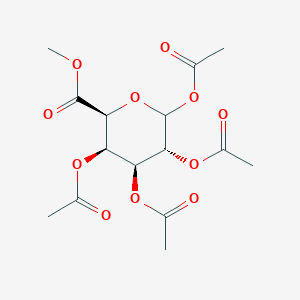

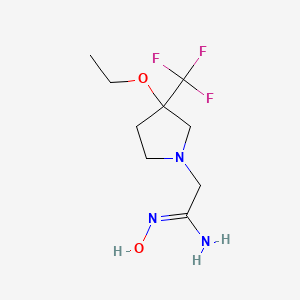
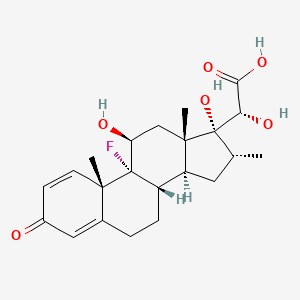
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
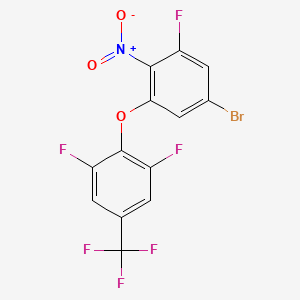
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
